Triptolide O-bipiperidine Carbaldehyde

Description

Properties

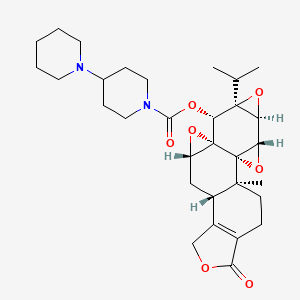

Molecular Formula |

C31H42N2O7 |

|---|---|

Molecular Weight |

554.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C31H42N2O7/c1-17(2)29-23(39-29)24-31(40-24)28(3)10-7-19-20(16-36-25(19)34)21(28)15-22-30(31,38-22)26(29)37-27(35)33-13-8-18(9-14-33)32-11-5-4-6-12-32/h17-18,21-24,26H,4-16H2,1-3H3/t21-,22-,23-,24-,26+,28-,29-,30+,31+/m0/s1 |

InChI Key |

XXFRDXHJZOXCIW-ANXWDJHHSA-N |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)N8CCC(CC8)N9CCCCC9)O7)COC6=O)C |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)N8CCC(CC8)N9CCCCC9)O7)COC6=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Triptolide O-bipiperidine Carbaldehyde involves several steps, starting with the extraction of triptolide from Tripterygium wilfordii Hook F. The extracted triptolide undergoes chemical modifications to introduce the O-bipiperidine and carbaldehyde groups. Common synthetic routes include:

Oxidation and Reduction Reactions: These reactions are used to modify the functional groups on the triptolide molecule.

Substitution Reactions: These reactions introduce the bipiperidine and carbaldehyde groups to the triptolide structure. Industrial production methods focus on optimizing these reactions to achieve high yields and purity of the final product. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in Triptolide O-bipiperidine Carbaldehyde undergoes oxidation to form carboxylic acids under controlled conditions. For example:

-

Oxidation to Carboxylic Acid :

This reaction is catalyzed by oxidizing agents such as KMnO₄ or CrO₃ in acidic or aqueous media .

| Reaction Type | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Aldehyde oxidation | KMnO₄, H₂SO₄, 50°C | Carboxylic acid | >90% yield |

Mechanistic studies suggest that electron-deficient aldehydes (like those adjacent to piperidine rings) exhibit enhanced reactivity due to polarization of the carbonyl group .

Condensation Reactions

The aldehyde group participates in nucleophilic additions, forming imines or hydrazones. Key examples include:

-

Schiff Base Formation :

Reaction with primary amines under anhydrous conditions yields stable imine derivatives .

| Reaction Type | Conditions | Product | Yield | α/β Ratio |

|---|---|---|---|---|

| Imine synthesis | Pyrrolidine, DCE, 50°C | Imine derivative | 85% | N/A |

Steric and electronic effects from the bipiperidine moiety influence reaction rates and selectivity, as observed in analogous glycosylation studies .

Gold-Catalyzed Cyclization

While not directly documented for this compound, gold-catalyzed cascades are well-established for structurally related diterpenoids. For instance:

-

Cyclization Cascade :

Au(I) catalysts promote 6-endo-trig or 6-exo-trig cyclizations to form polycyclic frameworks .

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| AuCl(PPh₃)/AgOTf | Linear precursor | Tetracyclic core | 58% |

These methods are critical for synthesizing triptolide derivatives, suggesting applicability to functionalized analogs like this compound .

Photocatalytic Radical Reactions

Emerging strategies employ eosin Y or triarylpyrylium salts as photocatalysts for radical-based transformations:

-

Radical Cyclization :

Visible-light irradiation generates radicals that undergo 5-exo-trig cyclizations, forming fused rings .

| Photocatalyst | Substrate | Product | Yield | Selectivity |

|---|---|---|---|---|

| Eosin Y | Allyl aldehyde | Tricyclic product | 73% | α:β = 20:1 |

The bipiperidine group may stabilize radical intermediates, enhancing reaction efficiency .

Comparative Reactivity Analysis

This compound’s reactivity differs from its parent compound and analogs:

| Compound | Key Functional Groups | Dominant Reactions | Unique Features |

|---|---|---|---|

| This compound | Aldehyde, bipiperidine | Oxidation, condensation | Enhanced solubility and catalytic activity vs. triptolide |

| Triptolide | Epoxide, lactone | Epoxide ring-opening, lactonization | Limited derivatization options |

| Celastrol | Quinone methide | Michael addition | High electrophilicity |

Mechanistic Insights and Challenges

-

Steric Effects : The bipiperidine group hinders nucleophilic attack at the aldehyde carbon, necessitating optimized catalysts (e.g., Au(I) or chiral pyrrolidine derivatives) .

-

Hydrogen Bonding : Interactions between the aldehyde oxygen and proximal amines modulate reaction pathways, as shown in glycosylation studies .

-

Solubility Limitations : Polar solvents (e.g., MTBE/DCE mixtures) improve yields in condensation reactions .

Scientific Research Applications

Triptolide O-bipiperidine Carbaldehyde is a compound with potential applications in pharmaceutical development due to its antitumor and anti-inflammatory properties. It is also identified as an impurity of Triptolide .

Scientific Research Applications

- Pharmaceutical Development this compound is investigated for its antitumor and anti-inflammatory properties, suggesting its potential use in drug development.

- Triptolide Impurity The compound is recognized as an impurity of Triptolide, a diterpenoid triepoxide with a range of biological activities . Triptolide itself has shown promise in preclinical studies against cancer, collagen-induced arthritis, and other conditions . It functions by binding to XPB/ERCC3, a subunit of the transcription factor TFIIH, thereby inhibiting RNA Polymerase II mediated transcription and nucleotide excision repair .

- Treatment of Inflammatory and Autoimmune Disorders Triptolide's therapeutic potential has been tested in models of inflammatory and autoimmune disorders, including nephritis, asthma, and arthritis . It has been shown to reduce proteinuria and inhibit immune-mediated injuries in experimental models . Triptolide can also alleviate membranous nephropathy by inhibiting inflammatory signaling pathways and reducing oxidative stress and apoptosis .

Mechanism of Action

The mechanism of action of Triptolide O-bipiperidine Carbaldehyde involves multiple molecular targets and pathways. It inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . It also affects the expression of heat shock proteins (HSP70), calcium release, and lysosomal membrane depolarization . These actions result in the suppression of inflammatory and immune responses, as well as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1. Comparative Pharmacological Profiles

Key Research Findings:

Potency Hierarchy : Triptolide > Celastrol > Pristimerin in NF-κB/STAT3 inhibition, but triptolide’s toxicity necessitates structural refinement .

Structural Insights : The bipiperidine carbaldehyde group may reduce electrophilic adduct formation, a key toxicity mechanism in parent triptolide .

Therapeutic Scope: Unlike triterpenoids, this compound’s diterpenoid scaffold could enhance blood-brain barrier penetration, relevant for neurodegenerative applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Triptolide O-bipiperidine Carbaldehyde to ensure reproducibility across batches?

- Methodology : Follow protocols that include step-by-step documentation of reaction conditions (solvents, catalysts, temperature) and analytical validation using HPLC and mass spectrometry (MS) to verify purity (>95%) and structural integrity . Batch-to-batch consistency can be improved by standardizing purification methods (e.g., column chromatography) and quantifying peptide content/salt residues via UV-Vis spectroscopy . For novel derivatives, provide full synthetic routes in supplementary materials to enable replication .

Q. What are the primary mechanisms by which this compound exerts antitumor effects in vitro?

- Methodology : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and DNA damage (phospho-histone H2AX quantification). Western blotting can identify pathway-specific proteins (e.g., caspase-3, Rad51, NF-κB). Dose-response experiments (e.g., 10–100 nM) establish IC50 values and validate mechanisms in cell lines like CH12F3 lymphoma cells .

Q. Which analytical techniques are most reliable for characterizing the purity and stability of this compound?

- Methodology : Employ HPLC with UV detection (λ = 254 nm) for purity assessment, coupled with MS for molecular weight confirmation. Stability studies under varying pH/temperature conditions (e.g., 4°C vs. 25°C) can use accelerated degradation assays monitored via NMR or LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values of this compound across different cancer cell lines?

- Methodology : Conduct meta-analyses of published data to identify variables (e.g., cell passage number, culture media, assay duration). Validate findings using standardized protocols (e.g., resazurin assay for cytotoxicity) and include internal controls (e.g., doxorubicin as a reference drug). Statistical tools like hierarchical clustering can group cell lines by sensitivity profiles .

Q. What experimental strategies isolate the specific contributions of NF-κB inhibition versus other pathways (e.g., GATA1) in this compound’s efficacy?

- Methodology : Use siRNA knockdown or CRISPR-Cas9 to silence NF-κB or GATA1 in isogenic cell lines. Compare apoptosis rates (flow cytometry) and pathway activation (Western blot) post-treatment. Electrophoretic mobility shift assays (EMSA) can directly measure transcription factor binding inhibition .

Q. How should pharmacokinetic studies be designed to address the bioavailability challenges of this compound in vivo?

- Methodology : Utilize LC-MS/MS to quantify plasma/tissue concentrations in rodent models after intravenous vs. oral administration. Assess metabolic stability using liver microsomes and identify major metabolites. Include pharmacodynamic endpoints (e.g., tumor volume reduction) to correlate exposure with efficacy .

Q. What computational approaches predict the binding affinity of this compound to novel targets like IκB kinase β?

- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures from the Protein Data Bank (PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Data Contradiction and Validation

Q. How to address conflicting data on this compound’s synergistic effects with PARP inhibitors?

- Methodology : Replicate synergy studies using fixed-ratio combinations (e.g., Chou-Talalay method) and calculate combination indices (CI). Include controls for off-target effects (e.g., PARP inhibitor alone) and validate using clonogenic survival assays .

Q. What ethical considerations apply when transitioning from in vitro to in vivo studies of this compound?

- Methodology : Adhere to institutional animal care guidelines (e.g., 3Rs principle). Justify sample sizes via power analysis and include humane endpoints (e.g., tumor size limits). Document protocols in ethics committee-approved proposals .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.